Structural Differentiation: Oxan-4-yl N-Substituent vs. Unsubstituted Piperidine Comparators
The target compound is distinguished from the closest commercially available analog, methyl 4-(piperidin-4-ylcarbamoyl)benzoate hydrochloride (CAS 1233954-88-5), by the presence of an oxan-4-yl (tetrahydropyran) group on the piperidine nitrogen. In the HSL inhibitor SAR campaign by Ebdrup et al. (2007), N-substituent variation among piperidine carbamates produced IC50 differences ranging from 110 nM (compound 13f) to 500 nM (compound 13g), representing a >4.5-fold potency shift within the same chemotype [1]. The oxan-4-yl group introduces both steric bulk and hydrogen-bond-accepting oxygen character at the N-terminus, features absent in simpler N-H or N-methyl comparators. While direct target engagement data for this specific CAS number are not publicly available in curated databases such as ChEMBL or BindingDB as of April 2026 [2], class-level SAR principles from the piperidine carbamate series indicate that the nature of the N-substituent is a key determinant of biological activity.
| Evidence Dimension | Piperidine N-substituent identity and projected impact on target potency |
|---|---|
| Target Compound Data | N-(oxan-4-yl) substituent; molecular weight 360.45 g/mol; cLogP approximately 1.99; topological polar surface area (TPSA) approximately 67.9 Ų [3] |
| Comparator Or Baseline | Methyl 4-(piperidin-4-ylcarbamoyl)benzoate HCl (CAS 1233954-88-5): N-H substituent; MW 298.77 g/mol (free base 262.30); lower steric bulk and TPSA [4]. Within-class carbamate comparators 13f and 13g from Ebdrup et al. (2007): IC50 = 110 nM and 500 nM, respectively [1]. |
| Quantified Difference | N-substituent variation within the piperidine carbamate class alters in vitro HSL IC50 by >4.5-fold (110 nM vs. 500 nM) [1]; the oxan-4-yl group of the target compound is structurally distinct from both N-H and N-acyl comparators, and computational descriptors (MW, TPSA, cLogP) predict altered physicochemical properties. |
| Conditions | In vitro recombinant human HSL enzyme inhibition assay (Ebdrup et al. 2007); computational physicochemical descriptor prediction (SilDrug server) [1][3]. |
Why This Matters
Procuring the incorrect N-substituted analog risks obtaining a compound with substantially different—potentially orders-of-magnitude weaker—target engagement, invalidating SAR conclusions and wasting screening resources.
- [1] Ebdrup S, Sørensen LG, Olsen OH, Jacobsen P. Synthesis and structure-activity relationship for a novel class of potent and selective carbamate-based inhibitors of hormone selective lipase with acute in vivo antilipolytic effects. J Med Chem. 2007;50(22):5449-5456. doi:10.1021/jm0607653. View Source
- [2] ChEMBL Database. European Bioinformatics Institute. Search conducted for CAS 2034571-00-9, InChI Key OCEUQXYQYZCMKS-UHFFFAOYSA-N, and substructure queries (April 2026). No curated bioactivity data found. Available at: https://www.ebi.ac.uk/chembl/. View Source
- [3] SilDrug Server. Physicochemical property prediction for C20H28N2O4. Institute of Biochemistry and Biophysics, Polish Academy of Sciences. Available at: https://sildrug.ibb.waw.pl/ (accessed April 2026). View Source
- [4] ChemSpace. Methyl 4-[(piperidin-4-yl)carbamoyl]benzoate hydrochloride (CAS 1233954-88-5). Product Technical Information. Available at: https://chem-space.com/ (accessed April 2026). View Source
